molecular formula C9H18ClNO3S B2484622 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride CAS No. 2219418-85-4

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride

Cat. No.: B2484622
CAS No.: 2219418-85-4
M. Wt: 255.76
InChI Key: TUUVWUFBFXKFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro[5.5]undecane core with an oxygen and sulfur atom incorporated into the ring system, making it a versatile scaffold in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfur-containing ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the target enzyme or protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride is unique due to its specific combination of oxygen and sulfur atoms in the spirocyclic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,1-dioxo-9-oxa-1λ6-thiaspiro[5.5]undecan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S.ClH/c10-8-1-6-14(11,12)9(7-8)2-4-13-5-3-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUVWUFBFXKFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(CCOCC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.